molecular formula C11H16N2O2 B7938978 3,3-Diethyl-1-(4-hydroxyphenyl)urea

3,3-Diethyl-1-(4-hydroxyphenyl)urea

Cat. No.: B7938978
M. Wt: 208.26 g/mol
InChI Key: XHBGJKFDFWCUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diethyl-1-(4-hydroxyphenyl)urea is a urea derivative of interest in medicinal chemistry and pharmaceutical research. Urea-based compounds are highly valuable in modern drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity . This capability makes them prevalent in the development of therapeutic agents for a wide range of conditions, including anticancer, antibacterial, and antidiabetic treatments . Researchers utilize such compounds as key scaffolds or intermediates to fine-tune drug-like properties and to investigate drug-target interactions. The conformational preferences of di-substituted ureas can influence their biological activity and binding characteristics, making them a subject of study for structure-activity relationship (SAR) analyses . As a building block in organic synthesis, this compound can serve in the construction of more complex molecules for screening and development. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,1-diethyl-3-(4-hydroxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-13(4-2)11(15)12-9-5-7-10(14)8-6-9/h5-8,14H,3-4H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBGJKFDFWCUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-1-(4-hydroxyphenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water. This method is simple, catalyst-free, and scalable, making it suitable for industrial production . The reaction typically proceeds under mild conditions, avoiding the use of organic co-solvents and promoting high chemical purity.

Industrial Production Methods

In industrial settings, the production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. This method, while efficient, requires careful handling of phosgene, a hazardous reagent used to generate the isocyanates .

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-1-(4-hydroxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The urea moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the urea moiety under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the urea moiety can produce amines.

Scientific Research Applications

3,3-Diethyl-1-(4-hydroxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3,3-Diethyl-1-(4-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The urea moiety may also interact with enzymes or receptors, modulating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between 3,3-Diethyl-1-(4-hydroxyphenyl)urea and structurally related urea derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features
This compound C₁₁H₁₆N₂O₂ 208.26 3,3-diethyl, 4-hydroxyphenyl High lipophilicity due to diethyl groups
3-Ethyl-1-(4-hydroxyphenyl)urea C₉H₁₂N₂O₂ 180.20 3-ethyl, 4-hydroxyphenyl Moderate lipophilicity; simpler alkyl chain
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea C₁₄H₁₄N₂O₃ 258.27 4-hydroxyphenyl, 4-methoxyphenyl Electron-rich methoxy group enhances polarity
  • Diethyl vs. Monoethyl Substitution: The diethyl groups in this compound increase its hydrophobic character compared to 3-Ethyl-1-(4-hydroxyphenyl)urea. This may enhance membrane permeability but reduce aqueous solubility .
  • Methoxy vs.

Q & A

Basic: What are the optimal synthetic routes for 3,3-Diethyl-1-(4-hydroxyphenyl)urea, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Substitution reactions to introduce ethyl groups at the urea backbone.

Coupling reactions between 4-hydroxyphenyl isocyanate and diethylamine derivatives under controlled conditions.

Purification via column chromatography or recrystallization to isolate the compound.

Key Variables:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity .
  • Temperature : Reactions at 60–80°C optimize kinetics without decomposition .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) enhances electrophilic substitution efficiency .

Example Protocol:

StepReagents/ConditionsYield (%)Purity (HPLC)
14-Hydroxyphenyl isocyanate, diethylamine, THF, 70°C65–7092%
2Recrystallization (ethanol/water)55–6098%

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and urea NH signals (δ 5.8–6.2 ppm) .
  • FT-IR : Detect urea carbonyl stretch (~1640–1680 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .
  • HPLC-MS : Verify molecular ion ([M+H]⁺ at m/z 223.1) and rule out impurities (e.g., monoethyl byproducts) .

Stability Note:

  • Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the urea moiety .

Advanced: How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Ethyl groups : Enhance lipophilicity, improving membrane permeability in cellular assays .
  • 4-Hydroxyphenyl : Critical for hydrogen bonding with biological targets (e.g., enzymes, receptors) .

Comparative Data:

AnalogSubstituentBioactivity (IC₅₀)Target
3-Ethyl-1-(4-hydroxyphenyl)ureaSingle ethyl12 µM (Herbicidal)Plant acetolactate synthase
3,3-Diethyl analogDiethyl8 µM (Antitumor)Tubulin polymerization
3-Methoxy analogMethoxy>50 µMInactive in kinase assays

Mechanistic Insight : Diethyl groups may sterically hinder non-specific interactions, enhancing target selectivity .

Advanced: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water). Limit of detection (LOD): 0.1 ng/mL .
  • Sample Prep : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) improves recovery (>85%) .

Validation Parameters:

ParameterResult
LinearityR² > 0.999 (1–1000 ng/mL)
PrecisionRSD < 5% (intra-day)
Matrix Effect92–105% (serum/plasma)

Advanced: How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:
Address discrepancies via:

Standardized Assays : Use identical cell lines (e.g., HeLa for antitumor studies) and controls .

Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) via HR-MS and in vitro incubation .

Computational Modeling : Molecular docking (AutoDock Vina) to validate binding modes with proposed targets (e.g., EGFR kinase) .

Case Study : Inconsistent herbicidal activity was traced to light-dependent degradation in field trials, resolved by formulating UV-stable nanoparticles .

Basic: What are the stability challenges of this compound under physiological conditions?

Methodological Answer:

  • Hydrolysis : Urea bond cleavage at pH > 8.0 or in esterase-rich environments. Mitigate via prodrug strategies (e.g., acetyl-protected phenol) .
  • Oxidation : Phenolic OH prone to auto-oxidation. Add antioxidants (0.1% BHT) to storage buffers .

Degradation Kinetics:

ConditionHalf-life (h)Degradation Pathway
pH 7.4 (37°C)48Hydrolysis → 4-hydroxyphenylamine
pH 9.0 (25°C)6Same

Advanced: How can nanoparticle formulations enhance the compound’s therapeutic efficacy?

Methodological Answer:

  • Encapsulation : Use solvent-antisolvent methods with PLGA polymers to achieve 80–90% encapsulation efficiency .
  • Targeted Delivery : Functionalize nanoparticles with folate ligands for tumor-specific uptake (tested in MCF-7 cells) .

Performance Data:

FormulationParticle Size (nm)Drug Release (24 h)Tumor Growth Inhibition (%)
PLGA NPs150 ± 2075%68
Free DrugN/AN/A32

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.